Product packaging for Boc-4-acetyl-L-phenylalanine(Cat. No.:CAS No. 204856-73-5)

Boc-4-acetyl-L-phenylalanine

Cat. No.: B581905
CAS No.: 204856-73-5
M. Wt: 307.346
InChI Key: YVBRFBNRDRVUAF-ZDUSSCGKSA-N
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Description

Contextualizing Unnatural Amino Acids in Contemporary Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical, genetically encoded amino acids. nih.gov Their incorporation into proteins is a powerful strategy in protein engineering and drug discovery, allowing for the creation of proteins with enhanced stability, novel activities, and tailored physicochemical properties. nih.govresearchgate.net This expansion of the genetic code enables scientists to introduce a wide array of functionalities into proteins, such as spectroscopic probes, post-translational modifications, and bio-orthogonal chemical handles for specific labeling and imaging. nih.govacs.orgfrontiersin.org

The ability to site-specifically incorporate UAAs into a protein's structure provides a rational approach to designing efficient biocatalysts and therapeutic proteins. researchgate.netfrontiersin.org This technique has found broad applications, including the development of antibody-drug conjugates, mapping protein-protein interactions, and creating peptide-based imaging agents. nih.govresearchgate.netfrontiersin.org By moving beyond the limitations of the natural amino acid repertoire, researchers can explore protein structure and function with unprecedented detail and generate novel biomolecules for therapeutic and biotechnological purposes. frontiersin.org

Historical Perspective and Evolution of Phenylalanine Derivatives in Research

The study of phenylalanine and its metabolism has a rich history. As early as 1913, it was observed that L-tyrosine could be formed from DL-phenylalanine in perfused livers, and by 1940, tracer studies confirmed that the primary metabolic pathway for phenylalanine is its hydroxylation to tyrosine. nih.gov A pivotal moment in the history of phenylalanine-related research was the discovery of phenylketonuria (PKU) in 1934 by Asbjørn Følling, who identified phenylpyruvic acid in the urine of patients with a specific form of intellectual disability. nih.gov This discovery linked a metabolic error involving phenylalanine to a clinical condition and spurred further investigation into its derivatives. nih.gov

This led to the suggestion that the adverse neurological effects of PKU resulted from the brain's intoxication by high levels of phenylalanine or its metabolites, a hypothesis that paved the way for dietary restriction as a treatment. nih.gov In the broader field of chemical synthesis, phenylalanine derivatives (PADs) have become a significant structural family of therapeutic interest. tandfonline.com Their structural diversity, modularity, and greater stability compared to natural α-amino acids make them valuable scaffolds in medicinal chemistry for creating pseudopeptides and other drug candidates. tandfonline.com The development of new synthetic methods, including biocatalytic and metallocatalytic approaches, has further expanded the variety of accessible phenylalanine derivatives for research and drug discovery. tandfonline.comfrontiersin.org

Research Significance and Potential Applications of Boc-4-acetyl-L-phenylalanine

This compound is a significant compound in modern chemical biology primarily due to the unique reactivity of its acetyl group. The ketone handle on the phenylalanine side chain can be used for chemoselective ligation, allowing for the precise modification of proteins. nih.gov A key application is the site-specific PEGylation of therapeutic peptides and proteins, where the ketone reacts with an aminooxy-functionalized polyethylene (B3416737) glycol (PEG) polymer to form a stable oxime bond. nih.gov This process can enhance the stability and solubility of biotherapeutics. nih.gov

This UAA serves as a versatile building block for creating diverse peptide libraries and novel bioactive compounds. chemimpex.com Its ability to be incorporated into proteins using amber codon suppression techniques allows researchers to produce mutant proteins with unique functionalities. frontiersin.orgchemsrc.com For instance, the keto group can be used to attach fluorophores or biotin (B1667282) derivatives to study protein structure and function. acs.org

Research has also explored the safety of using this UAA. An in vitro study using radiolabeled [14C]4-acetylphenylalanine in primary male rat hepatocytes found no evidence of its incorporation into endogenous proteins, suggesting it is not cleaved from a parent peptide and re-utilized by the cell's natural machinery. nih.gov This finding supports its potential use in therapeutic applications by demonstrating its stability and specific reactivity. nih.gov The compound is therefore a crucial tool for drug development, bioconjugation, and fundamental biochemical research, including enzyme and receptor binding studies. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO5 B581905 Boc-4-acetyl-L-phenylalanine CAS No. 204856-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRFBNRDRVUAF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc 4 Acetyl L Phenylalanine

Chemo-Enzymatic Approaches for Enantioselective Synthesis

The synthesis of enantiomerically pure amino acids is paramount, as the biological activity of peptides and proteins is highly dependent on their stereochemistry. Chemo-enzymatic methods, which combine the versatility of chemical synthesis with the high selectivity of biocatalysts, offer an effective route to optically pure L-amino acids. researchgate.netnih.gov Enzymes such as lipases and acylases can be employed in kinetic resolutions, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the desired L-isomer. researchgate.netacs.org For instance, enzymatic dynamic kinetic resolution (DKR) has been successfully applied to produce optically pure L-phenylalanine derivatives with high yields by combining an enantioselective enzyme with a catalyst that racemizes the unwanted enantiomer in situ. acs.org

Optimization of Coupling Reactions in Solid-Phase and Solution-Phase Peptide Synthesis

The incorporation of Boc-4-acetyl-L-phenylalanine into a peptide chain is a critical step that requires careful optimization in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The goal is to achieve high coupling efficiency while preserving the integrity of the unique acetyl functional group and the chiral center.

In SPPS, the yield is influenced by factors such as the choice of solvent, coupling reagents, temperature, and the resin. diva-portal.org The use of uronium-based coupling reagents like HBTU, HATU, and TBTU, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), has become standard practice, largely replacing older carbodiimide (B86325) techniques. nih.gov For difficult couplings, strategies such as performing the reaction multiple times or carrying out the reaction at elevated temperatures can improve the yield. diva-portal.org

In solution-phase synthesis, similar coupling reagents are employed. The choice of reagent can be critical for both yield and purity. researchgate.net An in situ neutralization protocol, where the TFA salt of the deprotected amine is neutralized by a non-nucleophilic base directly in the coupling mixture, is often used to streamline the process. peptide.com

Coupling ReagentDescriptionApplication Context
HBTU/HATU Uronium salt-based reagents that form highly reactive HOBt/HOAt esters.Widely used in both SPPS and solution-phase for efficient amide bond formation. nih.govpeptide.com
TBTU A uronium salt similar to HBTU, known for rapid activation of carboxylic acids.Effective coupling agent, but can promote racemization under certain conditions. nih.govresearchgate.net
DEPBT A phosphonium-based reagent reported to cause very little racemization during coupling.Particularly useful for coupling N-acylated amino acids where racemization risk is high. peptide.comluxembourg-bio.com
DCC/DMAP N,N'-Dicyclohexylcarbodiimide with a 4-dimethylaminopyridine (B28879) catalyst.A classic method, though often superseded by onium salts due to side reactions and purification issues. researchgate.net

Strategies for Mitigating Racemization During Amide Bond Formation

A significant challenge during the coupling of N-protected amino acids is the loss of stereochemical integrity, or racemization, at the α-carbon. This issue is particularly pronounced for N-acyl protected amino acids. The activation of the carboxyl group increases the acidity of the α-proton, which can be abstracted by a base. This can lead to the formation of a planar, achiral azlactone (or oxazolone) intermediate, which is susceptible to racemization. nih.govresearchgate.net

Several strategies have been developed to suppress this side reaction:

Choice of Base: The base used during coupling plays a crucial role. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can promote azlactone formation and subsequent racemization. Weaker bases, such as pyridine, have been shown to significantly reduce the extent of racemization. nih.govresearchgate.net

Coupling Additives: Additives like HOBt and its aza-derivative (HOAt) react with the activated amino acid to form an active ester. The aminolysis of this ester is often faster than the formation of the azlactone, thereby minimizing racemization. nih.gov More recent additives like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) have shown superior performance in suppressing racemization compared to HOBt. luxembourg-bio.com

Optimized Coupling Reagents: The use of coupling reagents specifically designed to minimize racemization, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), can be highly effective. peptide.comluxembourg-bio.com Studies have shown that DEPBT can mediate amide bond formation between Nα-acylated amino acids with no detectable racemization. luxembourg-bio.com

A study on the amidation of N-acetyl-l-phenylalanine using TBTU highlighted the profound effect of the base on stereochemical retention. researchgate.net

Base Used with TBTUDiastereomeric Ratio (L:D)Yield
DIPEA 53:4780%
Pyridine 90:1060%
2,6-Lutidine 78:2275%
Data derived from a study on N-acetyl-l-phenylalanine, a close analog of the acetylated moiety in the target compound. nih.gov

Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound molecule is not just a building block for peptides but also a versatile scaffold for further chemical modification. The ketone group on the phenyl ring and the phenyl ring itself offer sites for derivatization.

Site-Specific Introduction of Orthogonal Functional Groups

The key to the utility of 4-acetyl-L-phenylalanine is its ketone group, which serves as a bioorthogonal functional handle. This means it has unique reactivity that allows it to be modified with a specific partner in the complex environment of a biological system without cross-reacting with native functional groups.

The most common reaction involving this ketone is its condensation with an aminooxy or hydrazide-functionalized molecule to form a stable oxime or hydrazone linkage, respectively. nih.govacs.org This strategy is widely used to attach probes, such as fluorescent dyes or biotin (B1667282), to proteins that have been genetically engineered to contain 4-acetyl-L-phenylalanine. acs.org

Beyond the ketone, the aromatic ring can be further functionalized. For example, C–H functionalization techniques allow for the direct and regioselective introduction of atoms or groups, such as halogens or aryl groups, onto the phenyl ring of phenylalanine derivatives. acs.org This opens up possibilities for creating a diverse library of analogs with tailored properties.

Radiosynthesis of Labeled this compound Analogs

Radiolabeled amino acids are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET), which is used extensively in oncology and neurology. researchgate.netacs.org The synthesis of radiolabeled analogs of this compound allows for the non-invasive study of the biodistribution and metabolic fate of peptides containing this residue.

Key radiosynthesis strategies include:

Carbon-14 Labeling: [¹⁴C]4-acetylphenylalanine has been synthesized in two radiochemical steps starting from [1-¹⁴C]acetyl chloride. nih.gov This provides a long-lived beta-emitter suitable for in vitro studies, such as assessing incorporation into endogenous proteins. nih.gov

Fluorine-18 (B77423) Labeling: For PET imaging, the short-lived positron emitter fluorine-18 (t½ ≈ 110 min) is preferred. The synthesis of [¹⁸F]fluoroaromatic amino acids often involves a nucleophilic aromatic substitution (SₙAr) reaction, where [¹⁸F]fluoride displaces a leaving group on an activated aromatic precursor. beilstein-journals.org For a molecule like 4-acetyl-L-phenylalanine, a precursor could be designed with a leaving group (e.g., a nitro or trimethylammonium group) at a position ortho or meta to the acetyl group, which acts as an electron-withdrawing group to facilitate the nucleophilic attack by [¹⁸F]fluoride. Subsequent deprotection of the Boc and any other protecting groups yields the final radiotracer. researchgate.net

IsotopeLabeling PrecursorLabeling MethodApplication
¹⁴C [1-¹⁴C]Acetyl chlorideFriedel-Crafts acylationIn vitro metabolism and protein incorporation studies. nih.gov
¹⁸F Activated aryl precursor (e.g., nitro- or stannyl-derivative)Nucleophilic substitution with [¹⁸F]F⁻In vivo PET imaging of biodistribution and tumor uptake. beilstein-journals.org
¹²⁴I/¹³¹I N-Boc-4-(tri-n-butylstannyl)-L-phenylalanineElectrophilic radioiododestannylationSPECT/PET imaging and radiotherapy. researchgate.net

Structure Activity Relationship Sar and Molecular Design

Elucidation of Key Structural Determinants for Biological Activity in Boc-4-acetyl-L-phenylalanine Derivatives

The biological activity of derivatives of this compound is intricately linked to its structural components. The acetyl group, the stereochemistry of the alpha-carbon, and the Boc-protecting group all play crucial roles in how these molecules interact with biological targets.

The substitution on the aromatic ring of phenylalanine derivatives significantly influences their interaction with biological targets. The acetyl group at the para position of the phenyl ring in this compound can act as both a hydrogen bond acceptor and a locus for further chemical modification, thereby modulating the binding affinity and specificity of the resulting molecules. chemimpex.com

Research on phenylalanine 2,3-aminomutase from Pantoea agglomerans has shown that the position of substituents on the phenyl ring of phenylalanine analogs affects their enzymatic conversion. rsc.org Specifically, 4-substituted α-phenylalanines are more readily accepted as substrates compared to 2-substituted analogs, suggesting that the para position is more amenable to substitution for molecular recognition by this enzyme. rsc.org This highlights the importance of the substitution pattern on the aromatic ring for ligand-target interactions.

Furthermore, studies on various phenylalanine derivatives have demonstrated that modifications to the phenyl ring can alter properties like lipophilicity and electronic character, which in turn affect biological activity. explorationpub.com For instance, the introduction of different substituents can either enhance or diminish the bioactivity depending on the specific interactions with the target protein. frontiersin.org

Table 1: Impact of Aromatic Substitution on Receptor Binding Affinity

Compound/DerivativeSubstitution at position 4Receptor Binding Affinity (Kd, nM)
Boc-L-phenylalanine-H500
This compound-COCH3250
Boc-4-amino-L-phenylalanine-NH2150
Boc-4-nitro-L-phenylalanine-NO2400

This table presents hypothetical data for illustrative purposes.

The stereochemistry of amino acid derivatives is a critical factor in their biological activity, as biological systems are inherently chiral. The L-configuration of this compound is the naturally occurring stereoisomer of phenylalanine and is often preferred for interactions with enzymes and receptors that have evolved to recognize L-amino acids. nih.gov

However, the use of D-amino acids, such as Boc-4-acetyl-D-phenylalanine, can be a strategic approach in drug design to enhance peptide stability against enzymatic degradation. chemimpex.comchemimpex.com The incorporation of a D-amino acid can induce specific conformational changes in a peptide backbone, which can lead to altered binding modes and potentially increased affinity or selectivity for a target. chemrxiv.org For example, studies on HIV-1 capsid inhibitors have shown that the stereochemistry at the phenylalanine core is critical for maintaining key interactions with the target protein. mdpi.com

Impact of Aromatic Substitutions on Molecular Recognition

Rational Design of Peptidomimetics and Small Molecule Ligands Incorporating this compound

The unique structural features of this compound make it a valuable building block for the rational design of peptidomimetics and small molecule ligands. chemimpex.com These designed molecules aim to mimic the structure and function of natural peptides while offering improved pharmacological properties. ajprd.com

Conformational restriction is a key strategy in drug design to enhance the potency and selectivity of a ligand by reducing the entropic penalty upon binding to its target. researchgate.net Incorporating this compound into a peptide or small molecule can introduce specific conformational constraints. The bulky Boc group and the acetylated phenyl ring can influence the torsional angles of the molecular backbone, leading to a more defined three-dimensional structure.

This strategy has been effectively used in the design of inhibitors for various protein-protein interactions. chemrxiv.org For example, by creating cyclic peptides or introducing rigid linkers, the conformational flexibility of a molecule can be limited, pre-organizing it for optimal binding. The acetyl group on the phenyl ring can also serve as an anchor point for cyclization or the attachment of other molecular fragments to enforce a specific conformation.

Scaffold diversification is a powerful approach to explore new chemical space and identify novel bioactive compounds. bham.ac.uk this compound serves as a versatile scaffold that can be chemically modified in multiple ways to generate a library of diverse molecules. chemimpex.com

The acetyl group can be a handle for further chemical reactions, allowing for the attachment of various functional groups to probe the binding pocket of a target protein. cymitquimica.com For instance, the ketone functionality can be used in reactions like reductive amination or aldol (B89426) condensation to introduce new substituents. Furthermore, the Boc-protected amine and the carboxylic acid groups provide orthogonal handles for peptide synthesis and other conjugation chemistries. chemimpex.com

This approach has been used to develop a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators. By systematically modifying the this compound scaffold, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve enhanced bioactivity and improved drug-like characteristics. nih.gov

Mechanistic Studies and Biological Characterization

In Vitro Assessment of Ligand-Target Interactions

The initial stages of characterizing a bioactive compound involve a thorough in vitro analysis of its interactions with biological targets such as enzymes and receptors. This provides fundamental data on its potency, affinity, and selectivity.

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Quantitative analysis of enzyme inhibition kinetics, through parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), is crucial for understanding a compound's potency and mechanism of inhibition.

While the acetylphenylalanine moiety is a component of some enzyme inhibitors, specific kinetic data for the enzyme inhibition by Boc-4-acetyl-L-phenylalanine is not extensively documented in publicly available literature. However, studies on analogous compounds provide some context. For instance, research on amino acid analogs with a 9-fluorenylmethyloxycarbonyl (Fmoc) group has identified selective inhibitors of butyrylcholinesterase. nih.gov In the same study, analogous compounds with the tert-butyloxycarbonyl (Boc) protecting group were tested and showed minimal to no significant inhibitory effect on the enzyme. nih.gov This suggests that the presence and nature of the N-terminal protecting group can be a critical determinant of enzyme inhibitory activity.

Table 1: Enzyme Inhibition Data for Related Boc-Protected Amino Acids

CompoundTarget EnzymeInhibition DataSource
Various Boc-amino acidsButyrylcholinesteraseLittle to no inhibition observed nih.gov

This table illustrates the general finding for some Boc-protected amino acids and is not specific to this compound.

The interaction of a ligand with a receptor is defined by its binding affinity (often expressed as the dissociation constant, Kₑ) and its selectivity for different receptor subtypes. These parameters are fundamental in predicting the pharmacological profile of a compound.

There is a lack of specific data in the scientific literature detailing the receptor binding affinities and selectivity profiles of this compound. The binding characteristics of phenylalanine derivatives are of significant interest in neuroscience and other fields. For example, L-phenylalanine itself can act as an antagonist at certain neurotransmitter receptors. mdpi.com However, the addition of the bulky and hydrophobic Boc group to the amino terminus and the acetyl group at the 4-position of the phenyl ring would drastically alter the physicochemical properties of the molecule, making direct comparisons to the parent amino acid unreliable. The binding affinity of such a modified amino acid would be highly dependent on the specific architecture of the receptor's binding pocket.

Quantitative Analysis of Enzyme Inhibition Kinetics

Cellular Permeation and Intracellular Fate of this compound Derivatives

Understanding how a compound enters cells and how it is processed intracellularly is vital for its development as a research tool or therapeutic agent.

The ability of a molecule to cross the cell membrane is a key determinant of its biological activity. Cellular uptake can occur through various mechanisms, including passive diffusion, active transport via membrane proteins, or endocytosis. acs.org For amino acid derivatives, uptake is often mediated by amino acid transporters.

Specific studies on the cellular uptake mechanisms of this compound are not readily found in the literature. The presence of the N-terminal Boc group significantly increases the lipophilicity of the amino acid, which could potentially enhance its ability to cross cell membranes via passive diffusion. However, this bulky group may also hinder its recognition by specific amino acid transporters. Research on cell-penetrating peptides (CPPs) has shown that N-terminal modifications can influence uptake mechanisms. nih.govresearchgate.net For instance, the hydrophobicity introduced by protecting groups can play a role in membrane interactions. vulcanchem.com Without specific experimental data, the precise mechanism of cellular entry for this compound remains speculative.

The metabolic stability of a compound determines its half-life in a biological system. Biotransformation pathways, mediated by enzymes such as proteases and cytochrome P450s, can lead to the activation, inactivation, or modification of a compound.

There is a scarcity of published data on the metabolic stability and specific biotransformation pathways of this compound. Generally, the N-terminal Boc protecting group is designed to be stable under many physiological conditions but can be cleaved by cellular esterases or under acidic conditions, such as those found in lysosomes, should the compound be taken up via endocytosis. organic-chemistry.org N-methylation of peptides has been shown to improve metabolic stability by making them more resistant to proteolytic degradation. nih.gov While not N-methylated, the Boc group in this compound would prevent it from being recognized by peptidases that act on the N-terminus. The acetyl group on the phenyl ring could be a site for metabolic modification, but specific pathways have not been elucidated for this compound.

Investigation of Cellular Uptake Mechanisms

Site-Specific Protein Engineering and Functional Modulation

The incorporation of unnatural amino acids (UAAs) into proteins at specific sites is a powerful technique in protein engineering. nih.govcaltech.edupnas.orgmdpi.com This allows for the introduction of novel chemical functionalities, such as spectroscopic probes, cross-linkers, or post-translational modifications.

The de-protected form of this compound, which is p-acetyl-L-phenylalanine, is a well-established UAA for protein engineering. Its keto group provides a bio-orthogonal handle for chemical ligation. However, this compound itself is a precursor and not directly incorporated into proteins via the cell's translational machinery. The Boc group must first be removed to yield the free amino acid, p-acetyl-L-phenylalanine, which can then be charged onto a suitable tRNA by an engineered aminoacyl-tRNA synthetase for site-specific incorporation into a growing polypeptide chain in response to a nonsense or frameshift codon. nih.govcaltech.edupnas.orgmdpi.com Therefore, while intrinsically linked to protein engineering, this compound's role is that of a synthetic intermediate rather than a direct modulator of protein function in its protected form.

Genetic Code Expansion for Unnatural Amino Acid Incorporation

The introduction of p-acetyl-L-phenylalanine into proteins is achieved by repurposing the cellular translation machinery through a technique known as genetic code expansion. frontiersin.org This methodology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that function independently of the host cell's endogenous synthetases and tRNAs. nih.govacs.org

The process enables the site-specific incorporation of pAcF in response to a unique codon, most commonly the amber stop codon (UAG), which is introduced at the desired location in the gene of interest. nih.govnih.gov The breakthrough in incorporating pAcF was the development of an orthogonal tRNA-synthetase pair capable of efficiently and faithfully inserting this keto amino acid in Escherichia coli. nih.gov

Researchers successfully evolved the tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanococcus jannaschii to specifically recognize pAcF instead of its natural substrate, tyrosine. nih.govnih.gov The crystal structure of a homologous TyrRS suggested that specific residues form hydrogen bonds with the hydroxyl group of tyrosine; by mutating these and surrounding active-site residues, the specificity was shifted to accommodate the acetyl group of pAcF. nih.gov This engineered aaRS exclusively charges its corresponding orthogonal tRNA (tRNACUA) with pAcF. When the ribosome encounters the in-frame UAG codon during translation, this charged tRNA delivers pAcF, resulting in a protein containing this unique keto-functionalized residue at a predetermined site. nih.govnih.gov This system has demonstrated high fidelity and has been adapted for use in various expression systems, including yeast and mammalian cells. nih.govnih.gov

Table 1: Components for Genetic Incorporation of p-Acetyl-L-phenylalanine

Component Description Role in System
Unnatural Amino Acid (UAA) p-acetyl-L-phenylalanine (pAcF) The amino acid to be incorporated, providing a bioorthogonal keto group. nih.gov
Precursor Compound This compound The protected form of the amino acid often used in chemical synthesis and supplied in growth media. chemimpex.com
Target Codon Amber Stop Codon (UAG) A nonsense codon reprogrammed to encode the UAA instead of terminating translation. nih.gov
Orthogonal Synthetase Evolved M. jannaschii TyrRS An engineered enzyme that specifically recognizes and attaches pAcF to the orthogonal tRNA. nih.gov

| Orthogonal tRNA | Engineered tRNACUA | A transfer RNA with an anticodon (CUA) that reads the UAG codon and is not recognized by endogenous synthetases. nih.gov |

Advanced Techniques for Protein Labeling and Probing

The primary advantage of incorporating p-acetyl-L-phenylalanine into a protein is the introduction of a ketone functional group. nih.gov The keto group is bioorthogonal, meaning it is chemically inert to the vast array of functional groups naturally present in proteins and other biomolecules within a cell. rsc.org This unique chemical handle allows for highly selective modification of the target protein with a variety of probes. nih.gov

The most common reactions for labeling the keto group are oxime and hydrazone formations. nih.gov These ligations occur when the keto-containing protein is reacted with a probe functionalized with either a hydroxylamine (B1172632) or a hydrazide group, respectively. nih.gov This reaction is highly specific and can be performed under mild, biocompatible conditions, making it an elegant alternative to less specific methods like cysteine-based labeling. rsc.orgnih.gov

This site-specific labeling technology has enabled a wide range of advanced applications for probing protein function:

Fluorescence Labeling: By reacting the pAcF-containing protein with a hydroxylamine- or hydrazide-modified fluorophore, researchers can attach a fluorescent probe to a specific site. nih.govacs.org This is invaluable for imaging protein localization and trafficking within living cells.

Biotin (B1667282) Tagging: The attachment of biotin allows for the selective detection and affinity purification of the target protein from complex cellular lysates. nih.gov

Site-Directed Spin Labeling (SDSL): Incorporating pAcF provides a site for attaching hydroxylamine-functionalized nitroxide spin labels. nih.gov This technique, termed K1-SDSL, is used in electron paramagnetic resonance (EPR) spectroscopy to measure distances and probe the structural dynamics of proteins.

Cross-linking Studies: The keto group can be used to cross-link the protein to interacting partners or to probe conformational changes.

The versatility of the keto group has established pAcF as one of the most widely used ncAAs, greatly expanding the ability to manipulate and study protein structure and function both in vitro and in vivo. nih.gov

Table 2: Labeling Chemistries and Applications for pAcF-Containing Proteins

Probe Functional Group Reaction with Keto Group Resulting Linkage Probe Type Application Example
Hydroxylamine Oximation Oxime Fluorophore, Biotin, Spin Label Fluorescence imaging, Affinity purification, EPR spectroscopy. nih.govnih.gov
Hydrazide Hydrazone Formation Hydrazone Fluorophore, Biotin Western blotting, Protein immobilization. nih.gov

Therapeutic Applications and Drug Discovery Paradigms

Development of Novel Pharmacological Agents

The functionalized nature of Boc-4-acetyl-L-phenylalanine makes it an important starting material or intermediate for synthesizing a wide range of bioactive compounds. chemimpex.comchemimpex.com Its ability to be incorporated into peptide sequences allows for the development of therapeutics targeting various disease pathways. chemimpex.comchemimpex.com

Antiviral Agents: Targeting Viral Replication Mechanisms (e.g., HIV-1 Capsid Inhibition)

Boc-L-phenylalanine and its derivatives are pivotal in the development of inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein. The CA protein is a critical target as it is involved in multiple stages of the viral life cycle, including uncoating, reverse transcription, nuclear entry, and the assembly and maturation of new virus particles. nih.govplos.org

Researchers have utilized Boc-L-phenylalanine as a core scaffold to synthesize libraries of novel phenylalanine derivatives aimed at inhibiting the HIV-1 CA protein. nih.gov In one such study, (Tert-butoxycarbonyl)-L-phenylalanine was the starting material for a multi-step synthesis to create a series of compounds designed to mimic the well-studied CA inhibitor, PF-74. nih.gov This process involved coupling the Boc-L-phenylalanine with other chemical moieties, followed by deprotection and further reactions to yield the final inhibitor candidates. nih.govnih.gov

One notable derivative, compound 13m , which originated from a Boc-L-phenylalanine framework, demonstrated potent anti-HIV-1 activity with a half-maximal effective concentration (EC₅₀) of 4.33 μM, comparable to the lead compound PF-74 (EC₅₀ = 5.95 μM). nih.gov Surface plasmon resonance (SPR) binding assays confirmed that these derivatives directly interact with the HIV-1 CA protein, inhibiting viral replication in both early and late stages. nih.gov

CompoundStarting MaterialTargetAntiviral Activity (EC₅₀)Selectivity Index (SI)
13m (Tert-butoxycarbonyl)-L-phenylalanineHIV-1 Capsid (CA)4.33 μM>13.33
PF-74 (Reference) Not ApplicableHIV-1 Capsid (CA)5.95 μM>11.85
Data sourced from a study on phenylalanine derivatives as HIV-1 capsid inhibitors. nih.gov

Further research into dimerized phenylalanine derivatives, also synthesized from a Boc-L-phenylalanine precursor, has shown that dimerization can enhance antiviral potency. nih.gov These findings underscore the importance of the Boc-phenylalanine scaffold in generating novel and effective HIV-1 capsid inhibitors. nih.govnih.gov

Oncology Therapeutics: Kinase Inhibitors and Antiproliferative Agents

The acetylphenylalanine structure is a key component in the design of targeted anticancer agents, including kinase inhibitors. The related compound, N-Boc-4-acetamido-L-phenylalanine, is particularly noted for its role in developing kinase inhibitors where the acetamido group can mimic natural substrates, thereby improving binding affinity to enzymes like tyrosine kinases. vulcanchem.com This structural motif is also used in creating anticancer peptides, where it can be conjugated with cytotoxic agents to enable tumor-targeted delivery. vulcanchem.com

While direct studies on this compound are specific, the broader class of phenylalanine derivatives shows significant promise in oncology. For instance, 4-Borono-l-phenylalanine (L-BPA), a derivative of phenylalanine, is the leading agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy used to treat aggressive cancers like glioblastoma. nih.gov This highlights the utility of modifying the phenylalanine side chain to create potent, targeted cancer therapies.

Immunomodulatory and Anti-Inflammatory Compounds

The N-acetyl-L-phenylalanine structure is a component of promising anti-inflammatory agents. Research has focused on the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), a compound that has shown chondroprotective and anti-inflammatory activity, making it a potential drug for treating joint diseases. researchgate.netmdpi.com NAPA has been found to counteract local cellular inflammation in chondrocytes. mdpi.com The synthesis of NAPA involves the coupling of N-acetyl-l-phenylalanine with a glucosamine (B1671600) derivative. researchgate.netmdpi.com The D-phenylalanine version of this structural class, Boc-4-(acetyl-amino)-D-phenylalanine, is also noted for its application in synthesizing compounds with potential anti-inflammatory properties. chemimpex.com

Advanced Strategies in Drug Delivery and Bioconjugation

This compound and its deprotected form, 4-acetyl-L-phenylalanine (pAcF), are highly valuable for advanced drug delivery strategies due to the unique reactivity of the ketone group on the phenyl side chain. chemimpex.comnih.gov This functionality allows for precise chemical modifications, such as bioconjugation, to improve the therapeutic profile of peptides and proteins. chemimpex.comchemimpex.comchemimpex.com

Polymer Conjugation for Improved Pharmacokinetics (e.g., PEGylation)

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, is a proven strategy to enhance the solubility, stability, and circulation half-life of peptide and protein drugs, while also reducing their immunogenicity. nih.govnih.gov A significant challenge in PEGylation is achieving site-specificity to avoid heterogeneous products and preserve the biological activity of the protein. nih.gov

The amino acid 4-acetyl-L-phenylalanine provides an elegant solution for site-specific PEGylation. nih.gov Its ketone side chain is a unique chemical handle within a protein that does not react with native amino acid residues. This ketone can undergo a highly specific and stable reaction (oxime ligation) with an aminooxy-functionalized PEG polymer. nih.gov

Bioconjugation for Targeted Therapeutic Delivery

This compound is a versatile amino acid derivative that serves as a critical building block in the development of advanced drug delivery systems. chemimpex.comchemimpex.com Its primary role in this context is to facilitate bioconjugation, the process of linking a therapeutic agent to a targeting moiety, such as an antibody or a peptide, to enhance the precision of drug delivery. chemimpex.comchemimpex.com The unique structure of this compound, particularly the acetyl group on the phenylalanine side chain, provides a site for specific chemical reactions, allowing for the controlled attachment of drug molecules. chemimpex.com

After the removal of the N-terminal Boc (tert-butyloxycarbonyl) protecting group, the resulting p-acetyl-L-phenylalanine residue offers a bioorthogonal ketone handle. This ketone group is exceptionally useful because it does not typically exist in natural biological systems, thus preventing non-specific reactions with biological molecules. Its unique reactivity can be harnessed to form stable linkages with drugs that have been functionalized with a compatible group, such as a hydrazide or an aminooxy moiety. acs.orgpnas.org This strategy is a cornerstone of modern targeted therapy, aiming to concentrate therapeutic payloads at the site of disease while minimizing exposure to healthy tissues.

A significant application of this approach is in the construction of antibody-drug conjugates (ADCs) and other targeted nanoparticle systems. acs.org Research has demonstrated the use of p-acetylphenylalanine in creating nanobody-targeted, elastin-like polypeptide (ELP) nanoparticles for the delivery of the chemotherapeutic drug doxorubicin (B1662922). researchgate.net In this system, the unnatural amino acid was incorporated into the polypeptide carrier, providing a specific site for the attachment of doxorubicin via an oxime bond, without compromising the structure or function of the targeting nanobody. researchgate.net This methodology showcases a universal strategy for the site-specific attachment of therapeutic agents to polypeptide-based drug delivery systems. researchgate.net

The table below summarizes a research example of a targeted therapeutic delivery system utilizing a derivative of this compound.

ComponentDescriptionRole in Delivery SystemReference
Targeting Ligand NanobodyProvides specificity for cancer cells overexpressing certain receptors, enabling active targeting. researchgate.net
Carrier Elastin-Like Polypeptide (ELP)A biocompatible and biodegradable polymer that self-assembles into nanoparticles, enhancing drug pharmacokinetics. researchgate.net
Linkage Point p-acetylphenylalanineAn unnatural amino acid incorporated into the ELP that provides a bioorthogonal ketone handle for drug attachment. researchgate.net
Therapeutic Agent DoxorubicinA potent chemotherapeutic drug intended for delivery to cancer cells. researchgate.net

This targeted approach aims to improve the therapeutic window of potent drugs by ensuring they act predominantly on diseased cells, thereby increasing efficacy and reducing systemic toxicity. researchgate.net

Role in Chemical Probe Development for Biological Systems

The unique chemical properties of this compound make it an invaluable tool for the development of chemical probes designed to investigate complex biological systems. Once the Boc protecting group is removed, the resulting p-acetyl-L-phenylalanine can be genetically incorporated into proteins, serving as a powerful handle for site-specific protein modification. pnas.orgacs.org This technique has fundamentally expanded the ability to study protein structure and function in vitro and within living cells. pnas.org

The key to its utility is the keto functional group, which is absent from the 20 common amino acids. pnas.orgacs.org This bioorthogonality allows for highly selective chemical reactions in complex biological environments. Researchers have successfully evolved an orthogonal tRNA-synthetase pair that enables the efficient and high-fidelity incorporation of p-acetyl-L-phenylalanine into proteins in E. coli in response to a specific, unassigned codon (the amber nonsense codon). pnas.org

Once incorporated into a target protein, the ketone group serves as a chemical handle for attaching a wide array of molecules, including fluorophores, biotin (B1667282) derivatives, and other reporter tags. pnas.orgacs.org This allows for the creation of precisely engineered proteins that can be used as probes. For instance, researchers have demonstrated the site-specific modification of a protein containing p-acetyl-L-phenylalanine with fluorescein (B123965) hydrazide, a fluorescent probe, and a biotin derivative. pnas.org This enables detailed studies of protein localization, interaction, and dynamics within a cellular context. The ability to introduce such probes at specific sites provides a level of detail unattainable with traditional methods. Furthermore, ortho-substituted phenylalanine derivatives have been shown to act as selective sensors to probe the local environment of proteins, aiding in studies of protein folding and unfolding. acs.org

The table below outlines key research findings on the application of p-acetyl-L-phenylalanine in developing chemical probes.

Biological System/TargetProbe Type/ModificationResearch FindingReference
E. coli protein expression systemGenetically encoded p-acetyl-L-phenylalanineAn orthogonal tRNA-synthetase pair was evolved to site-specifically incorporate the keto-amino acid into proteins with high fidelity. pnas.org
Z domain proteinSite-specific fluorescent labelingThe incorporated keto group was selectively reacted with fluorescein hydrazide, allowing for specific fluorescent tagging of the protein. pnas.org
Z domain proteinSite-specific biotinylationThe keto handle was used to attach a biotin derivative, enabling studies of protein interactions and purification. pnas.org
Human superoxide (B77818) dismutaseEnvironmentally sensitive fluorescent probeAn ortho-substituted phenylalanine derivative was used as a sensor to monitor the unfolding of the protein. acs.org

This technology significantly enhances the toolkit available to biochemists and cell biologists, facilitating advanced studies of protein structure and function. pnas.org

Q & A

Basic: What are the key considerations for synthesizing Boc-4-acetyl-L-phenylalanine with high purity?

Answer:
The synthesis involves protecting the amino group with a tert-butoxycarbonyl (Boc) group and introducing the acetyl moiety at the para position of the phenylalanine side chain. Critical steps include:

  • Protection : Use Boc-anhydride or Boc-Cl under basic conditions (e.g., triethylamine) to avoid racemization .
  • Acetylation : Optimize reaction time and temperature to prevent over-acetylation or side reactions. Anhydrous solvents (e.g., acetonitrile) are recommended to minimize hydrolysis .
  • Purification : Employ reverse-phase HPLC or column chromatography to isolate the product. Validate purity via HPLC (>95%) and confirm structure using 1^1H/13^{13}C NMR and mass spectrometry (MS) .

Basic: How can researchers characterize this compound to confirm structural integrity?

Answer:
Key analytical methods include:

  • Spectroscopy :
    • NMR : Compare chemical shifts (e.g., Boc group protons at ~1.4 ppm, acetyl carbonyl at ~2.5 ppm) with literature data .
    • FT-IR : Confirm acetyl C=O stretch (~1700 cm1^{-1}) and Boc C=O (~1680 cm1^{-1}) .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion verification (e.g., [M+H]+^+ for C15_{15}H20_{20}N2_2O5_5: expected m/z 309.14) .

Advanced: How does the acetyl group at the para position influence this compound’s reactivity in peptide synthesis?

Answer:
The acetyl group:

  • Steric Effects : Reduces nucleophilicity of the aromatic ring, limiting unwanted side reactions during peptide coupling .
  • Electronic Effects : Electron-withdrawing acetyl enhances stability of the Boc-protected amino acid under acidic deprotection conditions (e.g., TFA) .
  • Functionalization : The acetyl moiety can serve as a handle for post-synthetic modifications (e.g., reductive amination or click chemistry) .
    Experimental Validation : Compare coupling efficiency (e.g., using HATU/DIPEA) with non-acetylated Boc-phenylalanine derivatives via LC-MS .

Advanced: What strategies resolve contradictions in solubility data for this compound derivatives?

Answer:
Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from:

  • Crystallinity : Amorphous vs. crystalline forms affect solubility. Recrystallize from ethyl acetate/hexane to standardize the physical form .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 2–9) to identify optimal conditions for biological assays .
  • Co-solvents : Use DMSO or DMF (10–20% v/v) to enhance aqueous solubility for in vitro studies .
    Documentation : Report solvent system, temperature, and agitation method to enable reproducibility .

Advanced: How can this compound be applied in protein engineering studies?

Answer:
Its utility includes:

  • Non-Canonical Amino Acid Incorporation : Use in mRNA display or cell-free systems to introduce acetylated residues for studying post-translational modifications .
  • Bioconjugation : The acetyl group allows site-specific labeling via hydrazide or hydroxylamine probes for fluorescence or affinity tagging .
  • Structural Studies : Incorporate into peptides to analyze acetyl-lysine mimicry in histone or enzyme binding assays .
    Methodology : Validate incorporation via Edman degradation or tandem MS .

Advanced: What are common pitfalls in analyzing this compound stability under varying storage conditions?

Answer:
Instability may arise from:

  • Hydrolysis : Monitor for free phenylalanine via HPLC if stored in humid conditions. Store at 2–8°C in desiccated, amber vials .
  • Thermal Degradation : Conduct accelerated stability studies (40°C/75% RH) and track decomposition products (e.g., deacetylated derivatives) using LC-MS .
  • Light Sensitivity : UV exposure can degrade the acetyl group. Use light-protected containers and validate stability under lab lighting conditions .

Advanced: How can researchers address conflicting spectral data (e.g., NMR) for this compound analogs?

Answer:
Contradictions may stem from:

  • Tautomerism : The acetyl group’s keto-enol equilibrium can shift in different solvents (e.g., DMSO vs. CDCl3_3), altering peak positions. Record spectra in multiple solvents .
  • Impurities : Trace solvents (e.g., residual acetonitrile) or synthetic byproducts may obscure signals. Purify via preparative HPLC and re-analyze .
  • Stereochemical Integrity : Use chiral HPLC to confirm enantiopurity if racemization is suspected during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.